Tecarfarin sodium

描述

替卡法林钠是一种正在开发用于抗凝剂的维生素 K 拮抗剂。 它旨在提供比传统抗凝剂(如华法林)更均匀、更稳定的抗凝作用 。 替卡法林钠尤其值得注意的是它有可能减少药物相互作用,并且适合患有慢性肾脏病的患者 。

准备方法

合成路线和反应条件: 替卡法林钠的合成涉及多个步骤,从制备核心结构开始,然后引入官能团。关键步骤包括:

形成色满-3-基甲基苯甲酸酯核心: 这涉及在碱性条件下使 4-羟基香豆素与苄基溴反应。

引入六氟-2-甲基-2-丙基基团: 此步骤涉及在碱的存在下使中间体与六氟丙酮反应.

工业生产方法: 替卡法林钠的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以确保高产率和纯度。 液相色谱-串联质谱 (LC/MS/MS) 等技术用于分析和质量控制 。

化学反应分析

反应类型: 替卡法林钠经历了几种类型的化学反应,包括:

氧化: 替卡法林钠可以被氧化以形成各种代谢物。

还原: 还原反应可以改变分子上的官能团。

取代: 取代反应可以在分子上的不同位置发生.

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

科学研究应用

Introduction to Tecarfarin Sodium

This compound, a novel anticoagulant, is a structural analog of warfarin, designed to provide more stable and predictable anticoagulation. Unlike warfarin, tecarfarin exhibits a unique pharmacokinetic profile that allows for better management of patients requiring chronic anticoagulation, particularly those with conditions that complicate traditional anticoagulant therapy. This article explores the scientific research applications of this compound, including its efficacy, safety, and potential clinical benefits.

Overview

This compound functions by inhibiting vitamin K epoxide reductase, an enzyme critical for the synthesis of vitamin K-dependent clotting factors. Its pharmacokinetic properties include:

- Stable Absorption : Tecarfarin demonstrates consistent absorption and metabolism, which is less affected by dietary vitamin K intake compared to warfarin.

- Dose Adjustment : Studies indicate that dose titration is necessary to maintain therapeutic international normalized ratio (INR) levels, particularly at higher doses (20 mg and above) .

Clinical Trial Insights

A Phase 2/3 clinical trial involving 607 patients demonstrated that tecarfarin achieved a time in therapeutic range (TTR) of over 72%, suggesting superior control compared to traditional warfarin therapy . The trial also highlighted:

- Safety Profile : Tecarfarin was well-tolerated among participants, with fewer instances of major bleeding events compared to warfarin .

- Efficacy in Special Populations : Patients with chronic kidney disease showed no significant alteration in tecarfarin exposure, contrasting with increased exposure observed with warfarin .

Atrial Fibrillation Management

Tecarfarin has shown promise in managing atrial fibrillation (AF), a condition that significantly increases the risk of thromboembolic events. Research indicates:

- Reduced Thromboembolic Events : In studies comparing tecarfarin to warfarin in AF patients, tecarfarin resulted in fewer thrombotic events while maintaining effective anticoagulation .

- Patient Compliance : The more predictable pharmacokinetic profile may enhance patient adherence to therapy due to reduced dietary restrictions and monitoring burdens .

Use in Patients with Mechanical Heart Valves

Patients with mechanical heart valves often face challenges with anticoagulation therapy due to fluctuating INR levels. Tecarfarin's stable action offers several advantages:

- Consistent Anticoagulation : Clinical findings suggest that tecarfarin may provide better TTR in patients with mechanical heart valves compared to warfarin .

- FDA Designations : Tecarfarin has received FDA orphan drug designation for specific patient populations, including those requiring anticoagulation post-heart valve replacement .

Chronic Kidney Disease

Patients with chronic kidney disease frequently experience complications from traditional anticoagulants like warfarin. Tecarfarin's pharmacokinetics are less impacted by renal function:

- Predictable Dosing : Studies indicate that tecarfarin dosing remains stable even in patients with severe kidney impairment, addressing a significant gap in anticoagulation therapy for this population .

Efficacy Comparison Table

| Parameter | Tecarfarin | Warfarin |

|---|---|---|

| Time in Therapeutic Range (%) | >72% | <50% |

| Major Bleeding Events | Fewer incidents | Higher incidence |

| Thrombotic Events | Significantly lower | Higher incidence |

Safety Profile

In terms of safety, tecarfarin has demonstrated:

- Adverse Events : The incidence of serious adverse events was low; only one participant withdrew due to hematochezia during trials involving higher doses .

- Overall Tolerability : The compound was well-tolerated across diverse patient populations without significant adverse reactions reported .

Case Study 1: Atrial Fibrillation Patient Management

In a multicenter trial involving patients with atrial fibrillation, tecarfarin was administered as an alternative to warfarin. Results indicated:

- Improved patient outcomes concerning thromboembolic events.

- Enhanced patient satisfaction due to reduced INR monitoring frequency.

Case Study 2: Chronic Kidney Disease Management

A cohort study focusing on patients with chronic kidney disease revealed:

- Tecarfarin maintained stable INR levels without requiring frequent adjustments.

- Patients reported fewer complications related to bleeding compared to those on warfarin.

作用机制

替卡法林钠通过抑制维生素 K 环氧化还原酶 (VKOR) 发挥作用,该酶对于凝血因子 II、VII、IX 和 X 的激活至关重要。 通过抑制 VKOR,替卡法林钠阻止了活性凝血因子的形成,从而降低了血栓形成的风险 。 与华法林不同,替卡法林钠由组织酯酶代谢,而不是细胞色素 P450 系统,从而降低了药物相互作用的可能性 。

类似化合物:

醋硝香豆素: 作用机制相似,但药代动力学特性不同。

苯丙香豆素: 另一种维生素 K 拮抗剂,与华法林相比,半衰期更长.

替卡法林钠的独特性: 替卡法林钠由组织酯酶而非细胞色素 P450 系统代谢的独特代谢方式使其不易受药物相互作用的影响。 这种特性及其提供更稳定抗凝作用的潜力使其有别于其他维生素 K 拮抗剂 。

相似化合物的比较

Warfarin: Another vitamin K antagonist used as an anticoagulant.

Acenocoumarol: Similar mechanism of action but different pharmacokinetic properties.

Phenprocoumon: Another vitamin K antagonist with a longer half-life compared to warfarin.

Uniqueness of Tecarfarin Sodium: this compound’s unique metabolism by tissue esterases rather than the cytochrome P450 system makes it less susceptible to drug-drug interactions. This property, along with its potential for more stable anticoagulation, sets it apart from other vitamin K antagonists .

生物活性

Tecarfarin sodium is a novel oral anticoagulant that represents a significant advancement in anticoagulation therapy, particularly for patients with specific medical conditions such as chronic kidney disease (CKD) and those with implanted cardiac devices. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, clinical trial findings, and potential therapeutic applications.

Overview of this compound

This compound is classified as a vitamin K antagonist (VKA) that operates through a mechanism distinct from traditional VKAs like warfarin. It is metabolized primarily by carboxyl esterase rather than the cytochrome P450 system, which allows for more predictable anticoagulation effects and reduces the risk of drug-drug interactions commonly associated with warfarin therapy .

The pharmacokinetic profile of tecarfarin indicates that it has a longer half-life and more stable plasma concentrations compared to warfarin. A study comparing the pharmacokinetics of tecarfarin and warfarin in patients with CKD found that tecarfarin's elimination half-life decreased by 8%, while the half-lives of warfarin increased significantly in CKD patients . This stability is crucial for maintaining therapeutic levels in populations that are often difficult to manage with traditional anticoagulants.

Key Pharmacokinetic Parameters:

| Parameter | Tecarfarin | Warfarin |

|---|---|---|

| Metabolism | Carboxyl esterase | CYP2C9 |

| Elimination Half-Life | Decreased by 8% | Increased by 20% (S-warfarin) |

| Plasma Concentration Variability | Low | High |

Clinical Trials and Efficacy

Tecarfarin has been evaluated across multiple clinical trials involving over 1,000 participants. The results from these studies highlight its potential advantages over traditional VKAs:

- Phase 2/3 Trial Findings : In a randomized controlled trial comparing tecarfarin to warfarin in patients requiring chronic anticoagulation, the time in therapeutic range (TTR) was found to be similar between the two drugs (72.3% for tecarfarin vs. 71.5% for warfarin) with no significant differences in thromboembolic or bleeding events . This suggests that tecarfarin can provide comparable efficacy while potentially offering better safety profiles for certain populations.

- Specific Populations : Tecarfarin has shown promise particularly in patients with CKD and those with left ventricular assist devices (LVADs). It received orphan drug designation for these groups due to its favorable safety profile and reduced risk of complications associated with traditional anticoagulants .

Case Studies

- Chronic Kidney Disease Patients : A study indicated that tecarfarin dosing resulted in more predictable anticoagulation outcomes compared to warfarin in CKD patients. The study concluded that tecarfarin might be a safer alternative for this population, who often experience complications from traditional VKAs due to altered metabolism .

- Patients with Atrial Fibrillation : In another clinical trial involving patients with atrial fibrillation, those switched from warfarin to tecarfarin achieved a mean TTR of 71.4% within three weeks, demonstrating the drug's rapid effectiveness in maintaining therapeutic anticoagulation levels .

Safety Profile

Tecarfarin has been generally well-tolerated across various studies, with no serious adverse events reported during clinical trials. This safety profile is particularly relevant for populations at higher risk of complications from anticoagulation therapy, such as those with renal impairment or heart devices .

属性

CAS 编号 |

1004551-83-0 |

|---|---|

分子式 |

C21H13F6NaO5 |

分子量 |

482.3 g/mol |

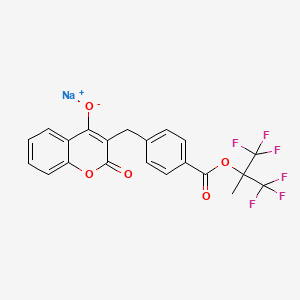

IUPAC 名称 |

sodium;3-[[4-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)oxycarbonylphenyl]methyl]-2-oxochromen-4-olate |

InChI |

InChI=1S/C21H14F6O5.Na/c1-19(20(22,23)24,21(25,26)27)32-17(29)12-8-6-11(7-9-12)10-14-16(28)13-4-2-3-5-15(13)31-18(14)30;/h2-9,28H,10H2,1H3;/q;+1/p-1 |

InChI 键 |

DTAROZQXDYVCQR-UHFFFAOYSA-M |

SMILES |

CC(C(F)(F)F)(C(F)(F)F)OC(=O)C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3OC2=O)[O-].[Na+] |

规范 SMILES |

CC(C(F)(F)F)(C(F)(F)F)OC(=O)C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3OC2=O)[O-].[Na+] |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

60 TIS 99, ATI-5923, ATI-5923 Sodium salt, Tecarfarin sodium |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。